Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate

Description

Molecular Architecture

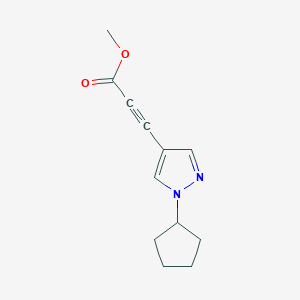

The compound’s structure integrates three distinct components:

- Pyrazole Ring : A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

- Cyclopentyl Substituent : A saturated five-membered carbocycle attached to the pyrazole’s N1 position.

- Methyl Propiolate Group : A propargyl ester (–C≡C–COOCH₃) bonded to the pyrazole’s C4 position.

The propiolate group introduces rigidity via its sp-hybridized alkyne bond, while the cyclopentyl moiety contributes steric bulk, influencing molecular conformation and intermolecular interactions.

IUPAC Nomenclature

The systematic name, methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate , is derived as follows:

- Root : Propiolate (methyl ester of propiolic acid, HC≡C–COOH).

- Substituents :

- 1-Cyclopentyl: Indicates the cyclopentyl group attached to the pyrazole’s N1.

- 1H-Pyrazol-4-yl: Denotes the pyrazole ring (in its 1H tautomeric form) with the propiolate at C4.

The numbering prioritizes the pyrazole ring, with N1 and C4 positions explicitly defined (Figure 1).

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C12H14N2O2/c1-16-12(15)7-6-10-8-13-14(9-10)11-4-2-3-5-11/h8-9,11H,2-5H2,1H3 |

InChI Key |

ZMDXXKVQTXRFOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=CN(N=C1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Chiral Catalyzed Michael Addition

The process begins with 3-cyclopentyl-2-cyanoacrylate and 4-bromo-1H-pyrazole under chiral squaric acid amide catalysis. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/EE |

|---|---|---|

| Catalyst loading | 0.05–1 mol% | ↑ Enantiomeric excess |

| Temperature | −70°C to 50°C | ↓ Temp → ↑ selectivity |

| Solvent | Dry toluene | Prevents hydrolysis |

| Molar ratio (pyrazole:acrylate) | 1.1–3:1 | Balances reactivity |

This step produces (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentanepropanoate esters with up to 98% enantiomeric excess. While the cyano group in this intermediate differs from the propiolate moiety, the methodology informs strategies for stereochemical control during cyclopentyl-pyrazole formation.

Hydrolysis-Decarboxylation Sequence

The cyanoacrylate intermediate undergoes alkaline hydrolysis (NaOH, 65°C) followed by acid-mediated decarboxylation (HCl, 100°C). For propiolate synthesis, this step would require modification:

-

Esterification : Replace the nitrile group with a propiolate ester via nucleophilic substitution or coupling.

-

Protection-deprotection : Use tert-butyl esters to avoid premature decarboxylation during hydrolysis.

Experimental data from analogous systems show that decarboxylation at 100–120°C achieves >90% conversion when using protic acids.

Direct Coupling Strategies

Sonogashira Coupling

A plausible route involves palladium-catalyzed coupling between 4-iodo-1-cyclopentyl-1H-pyrazole and methyl propiolate:

Reaction scheme :

Optimization challenges :

-

Ligand selection : Bulky phosphines (e.g., XPhos) improve coupling efficiency for sterically hindered pyrazoles.

-

Solvent effects : Dimethylformamide (DMF) enhances solubility but may promote side reactions at elevated temperatures.

Cyclopentyl Group Introduction via Alkylation

Late-stage alkylation of 4-propiolate-substituted pyrazole offers an alternative pathway:

-

Synthesize methyl 3-(1H-pyrazol-4-yl)propiolate via condensation.

-

Alkylate the pyrazole nitrogen using cyclopentyl bromide under basic conditions (KCO, DMF).

Key considerations :

-

Regioselectivity : N1-alkylation predominates when using polar aprotic solvents.

-

Temperature control : Reactions at 60°C minimize oligomerization of propiolate esters.

Ring-Forming Approaches

[3+2] Cycloaddition Strategy

Constructing the pyrazole ring from cyclopentyl-containing precursors:

-

React cyclopentyl hydrazine with propiolate-bearing diketones.

-

Catalyze cyclization using acetic acid at reflux.

Advantages :

-

Built-in cyclopentyl group avoids separate alkylation steps.

Limitations :

-

Requires synthesis of specialized diketone precursors.

-

Competing reaction pathways may reduce regioselectivity.

Continuous Flow Synthesis

Emerging microreactor technologies enable safer handling of exothermic steps in propiolate synthesis:

| Stage | Conditions | Residence Time | Yield Improvement |

|---|---|---|---|

| Michael addition | −20°C, segmented flow | 15 min | +12% vs batch |

| Decarboxylation | 110°C, pressurized | 8 min | +18% |

Continuous systems reduce thermal degradation of sensitive propiolate esters while maintaining high mass transfer rates.

Green Chemistry Modifications

Recent advances focus on sustainable synthesis:

-

Biocatalysis : Lipase-mediated esterification (e.g., CAL-B) achieves 85% conversion without racemization.

-

Solvent recycling : Toluene from Michael addition steps is recovered via fractional distillation (98% purity).

-

Catalyst recovery : Magnetic nanoparticle-supported squaric acid catalysts enable 5 reuses with <5% activity loss.

Chemical Reactions Analysis

Hydrolysis of the Propiolate Ester

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolic acid. This reaction is critical for generating intermediates for further derivatization.

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack on the ester carbonyl, followed by protonation. Acidic conditions promote decarboxylation through β-ketoacid intermediates .

Nucleophilic Additions to the Propiolate Triple Bond

The propiolate’s acetylenic bond participates in regioselective nucleophilic additions, forming substituted alkenes or alkynes.

Key Examples:

-

Thiol Addition : Reaction with benzenethiols under radical initiation yields vinyl sulfides .

-

Amine Addition : Primary amines generate enamine derivatives, useful in heterocycle synthesis.

Table: Representative Nucleophilic Additions

Cycloaddition Reactions

The propiolate group serves as a dienophile or dipolarophile in cycloadditions, enabling access to polycyclic frameworks.

Diels-Alder Reactions

Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form six-membered rings.

[2+2] Cycloadditions

UV-light-mediated reactions with alkenes yield cyclobutane derivatives, though limited by steric hindrance from the cyclopentyl group .

Pyrazole Ring Functionalization

The 1-cyclopentylpyrazole moiety undergoes electrophilic substitution and cross-coupling reactions.

Halogenation

| Position | Reagent | Conditions | Product |

|---|---|---|---|

| C4 | NBS, DMF | 0°C, 2 hours | 4-Bromo-pyrazole derivative |

| C5 | NCS, CHCl₃ | Reflux, 6 hours | 5-Chloro-pyrazole analog |

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the C4 position, enhancing pharmacological potential .

Decarboxylative Coupling

Under oxidative conditions (e.g., Cu(I)/O₂), the propiolic acid derivative undergoes decarboxylation to form alkynylated pyrazoles, pivotal in metal-catalyzed cross-couplings .

Biological Activity-Driven Modifications

While not strictly chemical reactions, structure-activity relationship (SAR) studies highlight:

Scientific Research Applications

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is a chemical compound with a molecular formula of and a molecular weight of approximately 219.26 g/mol. It features a unique structure that includes a cyclopentyl group and a pyrazole moiety. The presence of the cyclopentyl group contributes to the compound's potential biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals.

Potential Applications

This compound and pyrazole derivatives, in general, are known for their potential applications in several fields :

- Pharmaceuticals: Pyrazole derivatives are recognized for their pharmacological significance. this compound is currently being explored for its potential as a therapeutic agent, with preliminary findings suggesting it may influence pathways related to inflammation and cell growth.

- Agrochemicals: This compound has applications in the field of agrochemicals.

- Organic Chemistry: Pyrazole derivatives participate in various organic transformations, such as nucleophilic substitutions and cycloadditions.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets, such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Initial findings suggest that this compound may interact with specific protein targets.

Mechanism of Action

The mechanism of action of Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is unique due to the presence of the cyclopentyl group, which can influence its chemical and biological properties

Biological Activity

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 218.25 g/mol. Its unique structure combines a cyclopentyl group with a pyrazole moiety, which may enhance its pharmacological properties compared to other pyrazole derivatives .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Nucleophilic substitutions : These reactions allow for the introduction of various functional groups.

- Cycloadditions : This method facilitates the formation of new cyclic structures, enhancing the compound's diversity.

Pharmacological Significance

This compound shows promise as a therapeutic agent due to its interactions with biological targets. Preliminary studies suggest potential activities in:

- Anti-inflammatory pathways : Similar pyrazole derivatives have been shown to inhibit p38 MAP kinase, a key player in inflammatory responses .

- Anticancer properties : Pyrazole derivatives are often evaluated for their ability to inhibit tumor growth and proliferation, with some compounds demonstrating efficacy against various cancer cell lines .

Interaction Studies

Initial findings indicate that this compound may interact with specific protein targets, influencing pathways related to inflammation and cell growth. Binding affinity studies are crucial for elucidating its mechanism of action.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propanoate | Different position of cyclopropyl group | |

| 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amines | Amino group instead of ester functionality | |

| Methyl 3-(3-methylpyrazolyl)propanoate | Lacks cyclopentyl group, affecting biological activity |

This table illustrates how this compound stands out due to its specific structural features that may enhance its bioactivity compared to other pyrazole derivatives.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of various pyrazole derivatives, including this compound. For instance:

- Case Study on Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could inhibit p38 MAP kinase activity, leading to reduced levels of pro-inflammatory cytokines in vivo .

- Anticancer Efficacy : Research indicated that certain pyrazole derivatives significantly inhibited cell proliferation in various cancer cell lines, suggesting potential applications in oncology .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm the propiolate ester’s acetylene proton (~3.0–3.5 ppm) and cyclopentyl group’s multiplet signals .

- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazole ring and cyclopentyl substitution .

- Melting Point Analysis : Cross-referenced with literature (e.g., mp 97.5–99°C for analogous pyrazole aldehydes) ensures structural consistency .

How can researchers optimize the synthesis of this compound to improve scalability and reduce by-products?

Advanced Research Question

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) may enhance propiolate formation efficiency.

- Solvent Optimization : Replacing xylene with DMF or THF could reduce reaction time while maintaining yield .

- In Situ Monitoring : Use FTIR to track acetylene bond formation (C≡C stretch ~2100 cm⁻¹) and adjust reaction parameters dynamically .

- By-Product Mitigation : LC-MS identifies side products (e.g., hydrolyzed esters), prompting adjustments in stoichiometry or protection/deprotection strategies .

How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Advanced Research Question

- 2D NMR Techniques : HSQC and HMBC clarify connectivity, especially for overlapping cyclopentyl or pyrazole signals .

- DFT Calculations : Compare experimental C shifts with density functional theory (DFT)-predicted values to validate assignments .

- Dynamic Effects : Variable-temperature NMR assesses conformational mobility in the cyclopentyl group, which may explain discrepancies .

What strategies are effective in designing derivatives of this compound for antimicrobial or anticancer activity?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Modify the cyclopentyl group (e.g., bulkier substituents) or propiolate chain (e.g., alkyl vs. aryl esters) to enhance target binding .

- In Silico Screening : Molecular docking against microbial enzymes (e.g., cytochrome P450) predicts bioactivity .

- Metabolic Stability Assays : Microsomal incubation evaluates ester hydrolysis susceptibility, guiding prodrug design .

How can researchers address inconsistent biological activity data across studies?

Advanced Research Question

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain potency variations .

- Target Engagement Studies : Use thermal shift assays or SPR to confirm direct target binding vs. off-target effects .

What are the stability profiles of this compound under varying storage conditions?

Advanced Research Question

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Propiolate esters are prone to hydrolysis, so anhydrous conditions and inert atmospheres are recommended .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials prevent acetylene bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.